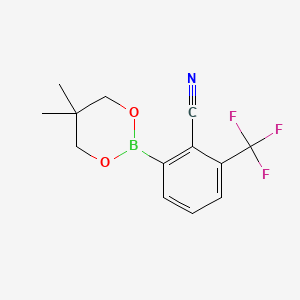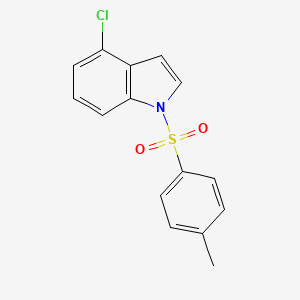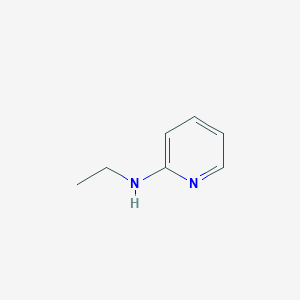
2-(Ethylamino)pyridine
説明
2-(Ethylamino)pyridine, also known as N-ethyl-2-pyridinamine, is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 .
Molecular Structure Analysis
The InChI code for 2-(Ethylamino)pyridine is 1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
2-(Ethylamino)pyridine is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 82°C at 3.8mmHg and a specific gravity of 1.02 . The compound has a refractive index ranging from 1.5600 to 1.5640 .
科学的研究の応用
Synthesis of Pyrimidine Derivatives
2-(Ethylamino)pyridine: is utilized in the synthesis of pyrimidine derivatives, which are compounds with a wide range of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . The compound’s role in the synthesis process is crucial due to its reactivity and ability to form stable pyrimidine structures.
Development of Anti-Inflammatory Agents
The compound has been studied for its potential in developing new anti-inflammatory agents. Its structure-activity relationships (SARs) are analyzed to understand how its chemical structure influences its anti-inflammatory properties . This research is significant for the creation of novel medications that can effectively combat inflammation with minimal side effects.
Catalysis in Chemical Reactions
N-ethylpyridin-2-amine: serves as a catalyst in various chemical reactions. Its catalytic properties are particularly valuable in reactions that require the formation of complex organic compounds. The compound’s ability to act as a catalyst is attributed to its high surface area and the ease with which it can be incorporated into reaction processes .
Drug Safety and Reactive Metabolite Prediction
In drug safety research, 2-(Ethylamino)pyridine is part of studies aiming to predict the formation of reactive metabolites, which can cause drug-induced liver injury (DILI). An in silico classification model uses the compound’s structure to assess the risk of covalent binding, which is a key factor in the development of DILI . This application is critical for early-stage drug discovery and toxicity prediction.
DNA-Based Hybrid Biomaterials
The compound is involved in the creation of DNA-based hybrid biomaterials. These materials have broad applications in biomedicine, clinical diagnosis, and nanodevicesN-ethylpyridin-2-amine contributes to the functionality of these biomaterials, enhancing their adaptability and effectiveness in complex biological systems .
Pharmaceutical Applications
In the pharmaceutical industry, 2-(Ethylamino)pyridine is used in the development of dendrimers, which are nano-sized, highly branched, and uniform polymers. These dendrimers have vast potential applications in drug delivery, catalysis, and as components in electronic devices . The compound’s versatility makes it an essential component in the design of these advanced materials.
Safety And Hazards
2-(Ethylamino)pyridine is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
特性
IUPAC Name |
N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFWBPQQXZELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472988 | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)pyridine | |
CAS RN |
37059-57-7 | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



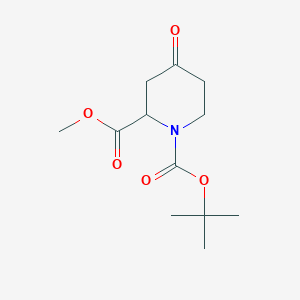
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
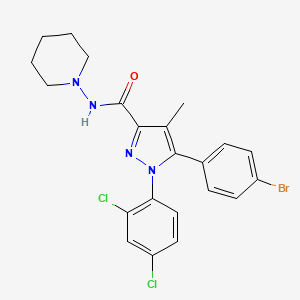
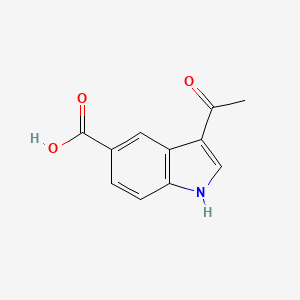
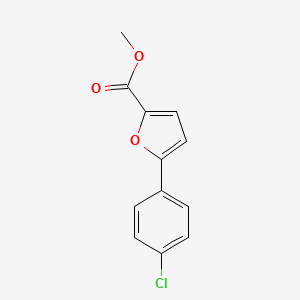
![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)
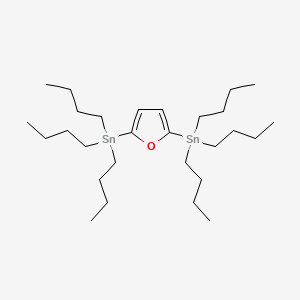
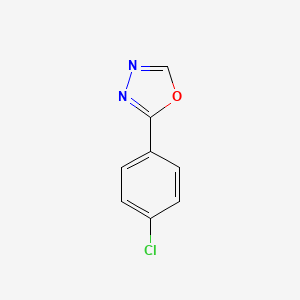
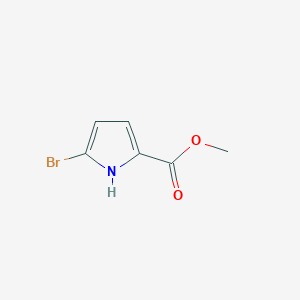

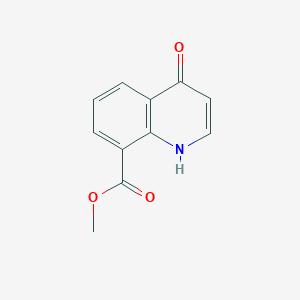
![5-Bromo-2-chloro-1H-benzo[D]imidazole](/img/structure/B1365162.png)
